molecular formula C9H20ClF2NO B6181473 5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride CAS No. 2613388-87-5

5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride

Cat. No.: B6181473
CAS No.: 2613388-87-5
M. Wt: 231.7
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Description

5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO It is known for its unique structure, which includes both amino and hydroxyl functional groups, as well as fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4,4-difluoro-2,2,5-trimethylhexan-3-one. This intermediate is then subjected to a series of reactions, including amination and reduction, to introduce the amino group and hydroxyl group, respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-2,2,5-trimethylhexan-3-one.

    Reduction: Formation of 5-amino-4,4-difluoro-2,2,5-trimethylhexane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Lacks the hydroxyl group, which can affect its reactivity and biological activity.

    4,4-difluoro-2,2,5-trimethylhexan-3-ol: Lacks the amino group, which can influence its chemical properties and applications.

    5-amino-4,4-difluoro-2,2,5-trimethylhexane: Lacks both the hydroxyl and carbonyl groups, resulting in different chemical behavior.

Uniqueness

5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, as well as fluorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

2613388-87-5

Molecular Formula

C9H20ClF2NO

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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